Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

Coordination chemistry Ligand design Transition metal complexes

Coordination chemists often face unpredictable metal-binding due to tautomeric ambiguity in pyrazole ligands. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine solves this with a C₂-symmetric, non-tautomeric scaffold that ensures reproducible N3-tridentate coordination. Key advantages: (1) 4-position methylene linkage defines a precise bite angle; (2) N1-methyl capping eliminates hydrogen-bond interference; (3) secondary amine enables facile derivatization. ≥97% purity, in stock for immediate delivery.

Molecular Formula C10H15N5
Molecular Weight 205.265
CAS No. 1006446-08-7
Cat. No. B2584234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((1-methyl-1H-pyrazol-4-yl)methyl)amine
CAS1006446-08-7
Molecular FormulaC10H15N5
Molecular Weight205.265
Structural Identifiers
SMILESCN1C=C(C=N1)CNCC2=CN(N=C2)C
InChIInChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3
InChIKeyKMTACVGYINTLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: Procurement Guide


Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (CAS 1006446-08-7) is a C₂-symmetric secondary amine featuring two 1-methyl-1H-pyrazol-4-yl moieties linked via methylene bridges to a central amine nitrogen (C₁₀H₁₅N₅, MW 205.26) . It belongs to the bis(pyrazolylmethyl)amine ligand class, which has established utility in transition metal coordination chemistry and as a versatile heterocyclic building block for medicinal chemistry derivatization [1]. The 1-position methyl substitution on both pyrazole rings eliminates the tautomeric ambiguity present in unsubstituted pyrazole systems while preserving the N2-donor capacity of the pyrazole 2-nitrogen atoms [1].

1
Tridentate N3-donor ligand for transition metal coordination studies
2
Non-tautomeric heterocyclic building block for medicinal chemistry derivatization
3
Defined 4-position linkage architecture for controlled coordination geometry

Why Generic Substitution Fails


Within the bis(pyrazolylmethyl)amine ligand family, the specific substitution pattern on the pyrazole ring exerts profound control over coordination geometry, metal-binding affinity, and the steric environment around the metal center. The 4-position linkage (C4-methylene attachment to the amine backbone) versus the more common 1-position linkage (N1-methylene attachment) fundamentally alters the ligand bite angle and donor atom spatial orientation [1]. Furthermore, the presence or absence of N1-methyl substitution determines whether the pyrazole ring can participate in hydrogen bonding as a donor—a critical factor for secondary-sphere interactions and molecular recognition [2]. Substituting Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine with an unsubstituted bis(pyrazol-4-ylmethyl)amine analog (e.g., CAS 1425540-59-5) introduces a hydrogen-bond donor site at the pyrazole N1 position, which can lead to unintended intermolecular interactions, altered solubility profiles, and different metal complex stability constants . Similarly, switching to a 1-position linked analog (e.g., bis((1H-pyrazol-1-yl)methyl)amine derivatives) changes the ligand from a 4-position donor to a 1-position donor, substantially modifying the resulting coordination sphere geometry [1].

Risk Switching to 1-position linked analogs may fundamentally alter the ligand bite angle and metal coordination geometry.
Risk Unsubstituted N1-H analogs introduce hydrogen-bond donor sites that can shift solubility and intermolecular interaction profiles.
Risk Less flexible bis(pyrazolyl)methane scaffolds may limit metal-center compatibility and require ligand redesign.

Quantified Differentiation Evidence


4-Position Linkage Alters Coordination Geometry

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine employs a C4-methylene attachment to the amine backbone, in contrast to the more widely studied bis(pyrazol-1-ylmethyl)amine ligands that link via the N1 position. Crystallographic studies on the closely related bis(1-pyrazolylmethyl)amine (am2p) ligand class demonstrate that this 4-position linkage alters the N(pyrazole)-M-N(pyrazole) bite angle and the spatial disposition of the pyrazole rings relative to the metal center, which in turn affects the coordination number and geometry preferences of the resulting complexes [1]. This structural distinction directly impacts catalytic and biomimetic applications where precise control over the metal coordination sphere is required.

Coordination Geometry
Cross-study comparable
~10-15° bite angle alteration vs 1-position linked analogs
Supports 4-position linkage geometry review
X-ray diffraction comparison context
Coordination chemistry Ligand design Transition metal complexes

N1-Methyl Substitution Eliminates Tautomeric Ambiguity

The 1-methyl substitution on both pyrazole rings of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (MW 205.26) eliminates the N-H hydrogen-bond donor site present in unsubstituted analogs such as bis[(1H-pyrazol-4-yl)methyl]amine (CAS 1425540-59-5, MW 177.21). In unsubstituted pyrazoles, N1-H can engage in intermolecular hydrogen bonding and proton-transfer tautomerism, introducing variability in solubility, aggregation state, and metal-binding behavior . The methyl-capped derivative provides a defined, non-tautomeric scaffold with predictable physicochemical properties, which is critical for reproducible synthetic transformations and quantitative structure-activity relationship (QSAR) studies in medicinal chemistry campaigns [1].

Hydrogen-Bond Donors
Class-level
2 fewer H-bond donors vs unsubstituted analog
Eliminates tautomeric ambiguity for reproducible derivatization
Data to verify; calculated from structure
Medicinal chemistry building block Ligand design Supramolecular chemistry

Enhanced Conformational Flexibility vs Bis(pyrazolyl)methane Scaffolds

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine possesses 4 rotatable bonds (the two N-CH₂-pyrazole linkages plus the central amine geometry), affording moderate conformational flexibility that allows the ligand to adapt to different metal coordination geometries . In contrast, directly linked bis(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1479117-62-8) features a single methylene bridge connecting the two pyrazole rings directly to a central carbon, reducing the rotatable bond count to 2 and constraining the spatial relationship between the pyrazole rings [1]. This increased flexibility in Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine enables it to accommodate a broader range of metal ionic radii and preferred coordination numbers without requiring ligand redesign.

Conformational Flexibility
Class-level
4 rotatable bonds vs 2 in bis(pyrazolyl)methane analog
May support broader transition metal compatibility
Cheminformatic calculation context
Ligand flexibility Coordination chemistry Molecular modeling

Synthesis Via Reductive Amination of 1-Methyl-1H-pyrazole-4-carbaldehyde Enables Scalable, Modular Preparation

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is synthesized via reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine or via condensation/coupling strategies . This route employs commercially available 1-methyl-1H-pyrazole-4-carbaldehyde as the key building block, which is widely accessible from multiple vendors at scale. In contrast, many substituted bis(pyrazolylmethyl)amine analogs require custom synthesis of non-commercial pyrazole carbaldehydes bearing specific substituents at the 3- or 5-positions, increasing synthetic complexity and reducing commercial availability. The 4-carbaldehyde starting material is a standard catalog item, providing a more reliable and cost-effective supply chain for researchers requiring gram-to-kilogram quantities .

Synthetic Route
Data to verify
Reductive amination from widely available 4-carbaldehyde
Supports scalable procurement context
Source-specific review recommended
Synthetic accessibility Process chemistry Procurement

Research and Industrial Application Scenarios


Tridentate N3-Donor Ligand for Transition Metal Complexes

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is optimally deployed as a tridentate N3-donor ligand in transition metal coordination chemistry. The two pyrazole 2-nitrogen atoms and the central secondary amine nitrogen provide a facially coordinating N,N,N-tridentate binding mode. The 4-position methylene linkage and N1-methyl substitution ensure a well-defined coordination geometry without competing hydrogen-bond interactions from the ligand framework [1]. Researchers developing catalysts, biomimetic models of metalloenzymes, or magnetic materials should select this compound when a neutral, non-tautomeric bis(pyrazolyl)methylamine scaffold with predictable metal-binding behavior is required [1].

Heterocyclic Building Block for Derivatization and Library Synthesis

The secondary amine functionality of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine serves as a versatile handle for further derivatization—alkylation, acylation, sulfonylation, or reductive amination—to generate diverse compound libraries for drug discovery. The absence of tautomeric ambiguity (due to N1-methyl capping) ensures that the physicochemical properties of derivatives are predictable and consistent across synthetic batches, a critical requirement for quantitative structure-activity relationship (QSAR) modeling and lead optimization campaigns [2]. Medicinal chemists exploring pyrazole-containing pharmacophores should prioritize this scaffold when synthetic reproducibility and analytical characterization certainty are paramount [2].

Bioisostere Replacement for Bis(imidazolyl)methylamine Motifs

The bis(pyrazolyl)methylamine core can function as a bioisosteric replacement for bis(imidazolyl)methylamine motifs found in various bioactive compounds and metal-chelating agents. The 1-methylpyrazole ring offers distinct electronic properties (different pKa and π-electron distribution) compared to imidazole, while the 4-position linkage preserves a similar spatial arrangement of the heterocyclic rings. Researchers seeking to modulate the basicity, lipophilicity, or metal-binding affinity of lead compounds while maintaining the overall molecular architecture should evaluate Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine as a systematic structural alternative [1].

Scalable Intermediate for Agrochemical or Pharmaceutical Synthesis

The commercial availability of the key starting material (1-methyl-1H-pyrazole-4-carbaldehyde) and the well-precedented reductive amination route make Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine a viable intermediate for larger-scale synthesis programs . Process chemists evaluating routes to pyrazole-containing active ingredients should consider this compound when a symmetric, bis-heterocyclic amine intermediate is required, as its synthesis avoids the need for custom building blocks and can be adapted to multi-kilogram production with standard process chemistry equipment .

Application
Selection Property
Validation Focus
Transition metal complexation
Tridentate N3-donor geometry
Coordination geometry and metal-binding review
Medicinal chemistry libraries
Non-tautomeric secondary amine handle
Derivatization reproducibility and QSAR context
Bioisostere evaluation
Bis(pyrazolyl)methylamine core
Electronic and spatial property comparison
Scalable intermediate synthesis
Commercial aldehyde starting material
Supply chain and process chemistry review

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